

## A Comparative Guide to Nicotinic Acid Esters for Topical Skin Applications

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | Propyl nicotinate |           |
| Cat. No.:            | B1678748          | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical and physiological effects of topically applied nicotinic acid esters on the skin. It summarizes key findings from clinical and preclinical studies, details experimental methodologies, and presents quantitative data to facilitate objective comparison with alternative treatments.

### Introduction to Nicotinic Acid Esters in Dermatology

Nicotinic acid (niacin) and its derivatives have long been explored for their various effects on the skin. The ester forms of nicotinic acid, such as methyl nicotinate, ethyl nicotinate, and benzyl nicotinate, are primarily known for their potent vasodilatory properties, leading to a temporary and localized increase in cutaneous blood flow. This physiological response has been leveraged for various applications, including enhancing the penetration of other topical drugs and for the temporary relief of minor aches and pains.[1][2] The esters are more lipophilic than nicotinic acid, which enhances their penetration through the stratum corneum.[3] Following topical application, these esters are metabolized in the skin to nicotinic acid.[3][4]

This guide focuses on the available clinical data for these esters and compares their effects with nicotinamide, the amide form of nicotinic acid, which has demonstrated efficacy in treating inflammatory skin conditions such as psoriasis and atopic dermatitis.

#### **Mechanism of Action**







Upon penetrating the skin, nicotinic acid esters are hydrolyzed by esterases, primarily in the dermis, to release nicotinic acid. Nicotinic acid is believed to mediate its vasodilatory effects through the release of prostaglandins, particularly prostaglandin D2 (PGD2). This leads to the relaxation of vascular smooth muscle in the dermal capillaries, resulting in erythema (redness) and a sensation of warmth. The prostaglandin pathway and local sensory nerves are key mediators of this response.

Nicotinamide, in contrast, does not typically cause vasodilation and flushing. Its therapeutic effects in inflammatory skin disorders are attributed to its ability to increase the synthesis of ceramides and other stratum corneum lipids, thereby enhancing the skin barrier function. It also has anti-inflammatory properties, potentially by inhibiting the nuclear enzyme poly(ADP-ribose) polymerase-1 (PARP-1) and modulating inflammatory cytokines.

## Signaling Pathway for Nicotinic Acid Ester-Induced Vasodilation





Click to download full resolution via product page

Caption: Proposed mechanism of vasodilation by topical nicotinic acid esters.

## **Comparative Clinical Data**



Direct head-to-head clinical trials comparing the therapeutic efficacy of different nicotinic acid esters for specific skin diseases are limited. Most studies focus on their physiological effects, such as vasodilation and skin penetration. In contrast, nicotinamide has been more extensively studied in clinical trials for chronic inflammatory dermatoses.

**Table 1: Comparison of Physiological Effects of** 

**Nicotinic Acid Esters** 

| Parameter       | Methyl Nicotinate                             | Ethyl Nicotinate                                   | Benzyl Nicotinate                                                          |
|-----------------|-----------------------------------------------|----------------------------------------------------|----------------------------------------------------------------------------|
| Primary Effect  | Vasodilation,<br>erythema                     | Vasodilation,<br>metabolized to<br>nicotinic acid  | Vasodilation, increased blood flow                                         |
| Metabolism      | Hydrolyzed to nicotinic acid in the dermis    | Enzymatic conversion to nicotinic acid in the skin | Assumed to be hydrolyzed to nicotinic acid                                 |
| Penetration     | Readily penetrates the stratum corneum        | Permeates the skin<br>barrier                      | Penetration is influenced by anatomical site and vehicle                   |
| Onset of Action | Maximal response<br>observed at 30<br>minutes | Not specified                                      | Dependent on vehicle;<br>faster with lipid<br>nanoparticles in<br>hydrogel |
| Mediators       | Prostaglandins, sensory nerves                | Not specified                                      | Not specified                                                              |

**Table 2: Clinical Trial Data for Nicotinamide in Psoriasis** 



| Study                            | Intervention                                | Comparator                                                         | Key Outcomes                                                                                                                                                                               |
|----------------------------------|---------------------------------------------|--------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Fivenson et al. (as cited in)    | Calcipotriene 0.005%<br>+ Nicotinamide 1.4% | Calcipotriene 0.005%<br>alone, Nicotinamide<br>1.4% alone, Placebo | "Good" response in 50% of combination group vs. 31.5% in calcipotriene alone, 25% in nicotinamide alone, and 18.8% in placebo group after 12 weeks.                                        |
| Navarro-Triviño et al.<br>(2020) | Calcipotriol 0.005% +<br>Nicotinamide 4%    | Calcipotriol 0.005%<br>alone                                       | Greater reduction in PASI score with combination therapy (83.6% vs. 77.8%, P < 0.001) after 12 weeks. Higher patient satisfaction with combination therapy (P < 0.001).                    |
| El-Hefnawy et al.<br>(2021)      | Nicotinamide 4%<br>topical                  | Calcipotriol-<br>betamethasone                                     | Calcipotriol-<br>betamethasone was<br>more effective. PASI<br>score reduction: 17.9<br>to 12.2 with<br>nicotinamide vs. 16.2<br>to 9.1 with calcipotriol-<br>betamethasone (P <<br>0.001). |

PASI: Psoriasis Area and Severity Index

# Table 3: Clinical Trial Data for Nicotinamide in Atopic Dermatitis



| Study              | Intervention                                                | Comparator         | Key Outcomes                                                                                                                                                                     |
|--------------------|-------------------------------------------------------------|--------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Soma et al. (2005) | Nicotinamide 2%<br>cream                                    | White petrolatum   | Nicotinamide significantly decreased transepidermal water loss (TEWL) and was more effective at increasing stratum corneum hydration over 4-8 weeks.                             |
| Zhu et al. (2023)  | Niacinamide-<br>containing emollient<br>(+/- cleansing gel) | Standard emollient | Niacinamide emollients significantly improved clinical symptoms (SCORAD), quality of life (DLQI), and skin barrier function (TEWL, SCWC) in mild atopic dermatitis over 28 days. |

SCORAD: Scoring Atopic Dermatitis; DLQI: Dermatology Life Quality Index; TEWL:

Transepidermal Water Loss; SCWC: Stratum Corneum Water Content

# Experimental Protocols Assessment of Vasodilation (Methyl Nicotinate)

- Study Design: Healthy volunteers received topical application of 0.5% and 1.0% aqueous methyl nicotinate solutions for 1 minute on the forearm.
- Outcome Measures:
  - Clinical Scoring: International Contact Dermatitis Research Group (ICDRG) scale.



Biometric Measurements: Laser Doppler flowmetry (microcirculation), Transepidermal
 Water Loss (TEWL) Meter, and High-Resolution Sonography (dermal edema) were used
 to assess skin reactions at 30, 60, and 120 minutes post-application.

## In Vitro Skin Permeation and Metabolism (Ethyl Nicotinate)

- Methodology: In vitro skin transport was assessed using excised skin from various species (human, pig, rabbit, rat, guinea pig) in diffusion cells. Skin homogenates were used for hydrolysis experiments.
- Analysis: The flux of ethyl nicotinate and its metabolite, nicotinic acid, was determined.
   Kinetic parameters (Vmax and Km) for the hydrolysis of ethyl nicotinate were calculated to compare esterase activity across species.

### Clinical Trial for Psoriasis (Nicotinamide + Calcipotriol)

- Study Design: A double-blind, randomized, comparative study where adult patients with mild to moderate psoriasis applied the combination product to lesions on one side of the body and the comparator to the other side.
- Intervention: Topical calcipotriol 0.005% with nicotinamide 4% or calcipotriol 0.005% alone, applied twice daily for 12 weeks.
- Primary Endpoint: Psoriasis Area and Severity Index (PASI) score reduction.
- Secondary Endpoint: Patient satisfaction.

## **Experimental Workflow for a Split-Body Psoriasis Trial**





Click to download full resolution via product page

Caption: Workflow for a typical split-body clinical trial design.



#### Conclusion

The available clinical data indicate that nicotinic acid esters (methyl, ethyl, benzyl) are potent topical vasodilators, with effects mediated primarily by prostaglandins. Their primary application appears to be in modulating skin microcirculation and potentially enhancing drug delivery. However, there is a lack of robust clinical trial data supporting their use as primary therapeutic agents for specific skin diseases.

In contrast, nicotinamide has demonstrated clinical efficacy as a topical agent for inflammatory skin conditions like psoriasis and atopic dermatitis. Its mechanism, centered on improving skin barrier function and providing anti-inflammatory effects, differs significantly from the vasodilatory action of the esters. Clinical studies show that nicotinamide can enhance the efficacy of standard treatments like calcipotriol for psoriasis and is superior to emollients like white petrolatum for improving skin hydration in atopic dermatitis.

For drug development professionals, nicotinic acid esters may be of interest as formulation enhancers, while nicotinamide presents a viable and safe active ingredient for products targeting barrier repair and inflammation in chronic skin diseases. Future research should include head-to-head trials of different esters to clarify their relative potency and duration of action, and further explore the therapeutic potential of combining nicotinamide with other topical agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect PubMed [pubmed.ncbi.nlm.nih.gov]



- 4. Comparison of skin transport and metabolism of ethyl nicotinate in various species -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to Nicotinic Acid Esters for Topical Skin Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678748#clinical-trial-data-on-nicotinic-acid-esters-for-skin-applications]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com